1-(5-Bromo-2,4-dimethoxy-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound that features a brominated aromatic ring with two methoxy groups and a diazinane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one with appropriate reagents to form the diazinane-2,4-dione structure. One common method involves the use of acetic anhydride and boron trifluoride etherate in methylene chloride, followed by a reaction at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The diazinane-2,4-dione moiety may also interact with specific pathways, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one: This compound shares the brominated aromatic ring and methoxy groups but lacks the diazinane-2,4-dione moiety.
2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of the diazinane-2,4-dione moiety.
Uniqueness
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13BrN2O4 |
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Molecular Weight |
329.15 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O4/c1-18-9-6-10(19-2)8(5-7(9)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17) |
InChI Key |
PGCAESUURIUIOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)OC |
Origin of Product |
United States |
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